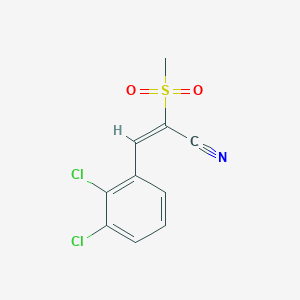
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the family of nitriles. It is commonly known as DCMPS and is used in scientific research for its unique properties. DCMPS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of DCMPS is not fully understood. However, it is believed that DCMPS acts by inhibiting the activity of certain enzymes, including topoisomerase II and thioredoxin reductase. These enzymes are involved in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
DCMPS has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DCMPS has also been found to inhibit the growth of fungi and bacteria. Additionally, DCMPS has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
实验室实验的优点和局限性
DCMPS has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. Additionally, DCMPS has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using DCMPS in lab experiments. DCMPS can be toxic, and care must be taken when handling it. Additionally, DCMPS has not been extensively studied in vivo, and its potential side effects are not well understood.
未来方向
There are several future directions for research on DCMPS. One area of interest is the development of new synthetic methods for DCMPS. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential side effects. DCMPS has shown promise as a potential treatment for cancer, infections, and inflammatory diseases, and further studies are needed to determine its efficacy in these areas. Finally, the potential use of DCMPS as a herbicide and insecticide should be further explored.
合成方法
DCMPS can be synthesized using various methods, including the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base. The resulting product is then treated with an acid to yield DCMPS. Another method involves the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a catalyst such as NaCN. The resulting product is then treated with an acid to yield DCMPS.
科学研究应用
DCMPS has been used in scientific research for its unique properties. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. DCMPS has also been found to have antifungal and antibacterial properties and has been studied for its potential use in treating infections. Additionally, DCMPS has been studied for its potential use as a herbicide and insecticide.
属性
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)8(6-13)5-7-3-2-4-9(11)10(7)12/h2-5H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHGHNIFLFFPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

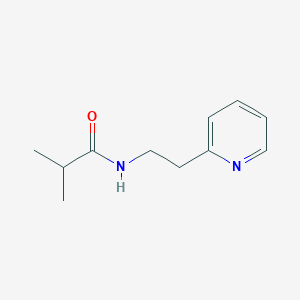
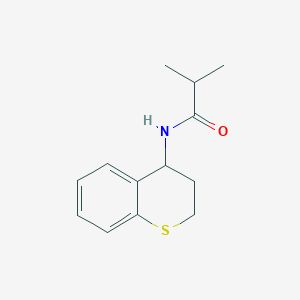
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
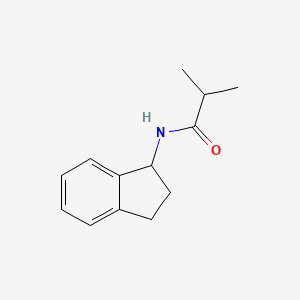
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)
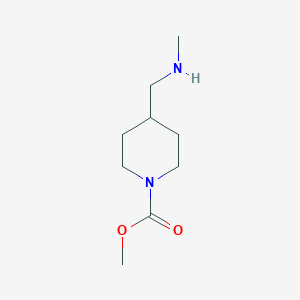
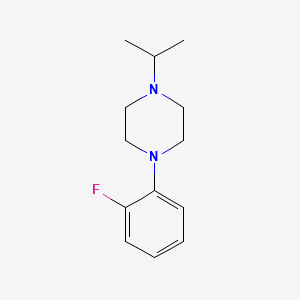

![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)